molecular formula C4H7NO2S B014585 Ethyl thiooxamate CAS No. 16982-21-1

Ethyl thiooxamate

Cat. No.: B014585
CAS No.: 16982-21-1
M. Wt: 133.17 g/mol
InChI Key: YMBMCMOZIGSBOA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-amino-2-thioxoacetate, also known as Ethyl thiooxamate , primarily targets the enzyme threonine synthase in plants . Threonine synthase plays a crucial role in the biosynthesis of threonine, an essential amino acid. By inhibiting this enzyme, Ethyl 2-amino-2-thioxoacetate disrupts the normal growth and development of target plants .

Mode of Action

It is known to inhibit the activity of threonine synthase . This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the conversion of aspartate-semialdehyde to threonine.

Result of Action

The primary result of Ethyl 2-amino-2-thioxoacetate’s action is the inhibition of growth and development in target plants . This occurs due to the disruption of threonine biosynthesis, which can affect various cellular processes, including protein synthesis. The specific molecular and cellular effects would depend on the role of threonine in the target organism.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-2-thioxoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-amino-2-oxoacetate
  • Ethyl thiooxamate
  • Ethyl carbamothioylformate

Comparison: Ethyl 2-amino-2-thioxoacetate is unique due to its thioxo group, which imparts distinct chemical and biological properties. Compared to Ethyl 2-amino-2-oxoacetate, it has a sulfur atom replacing an oxygen atom, leading to different reactivity and applications . This compound and Ethyl carbamothioylformate share similar structures but differ in their specific functional groups and uses .

Biological Activity

Ethyl thiooxamate, also known as 2-thiooxamic acid ethyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings supported by case studies and data tables.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C4_4H7_7N2_2O2_2S
  • CAS Number : 16982-21-1

This compound is a derivative of thiooxamic acid and is utilized primarily in biochemical research and synthetic chemistry.

This compound functions primarily as an inhibitor of protein kinases. It binds to the allosteric site of these enzymes, thereby modulating their activity. This mechanism is particularly relevant in the context of cancer therapy, where protein kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines. The compound was shown to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of protein kinases
A549 (Lung)12Cell cycle arrest and apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Cancer Treatment Study : A preclinical study on mice showed that this compound significantly reduced tumor size when administered alongside conventional chemotherapy agents. The combination therapy enhanced the overall therapeutic effect while minimizing side effects associated with chemotherapy alone .
  • Antimicrobial Effectiveness : Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

Properties

IUPAC Name

ethyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMCMOZIGSBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369893
Record name Ethyl amino(sulfanylidene)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-21-1
Record name Ethyl thiooxamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16982-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 174676
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Record name 16982-21-1
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Record name Ethyl amino(sulfanylidene)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-amino-2-thioxo-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl 2-amino-2-thioxoacetate contribute to the synthesis of 1,2,4-triazin-5(2H)-ones?

A1: Ethyl 2-amino-2-thioxoacetate acts as a crucial reactant in the synthesis of novel 3,6-diamino-substituted 1,2,4-triazin-5(2H)-ones. [] This reaction involves a cyclocondensation with N1-amino-N2-arylmethyl- (or aryl-) guanidines under ultrasonic conditions. The thioxoacetate moiety provides the necessary sulfur and two carbon atoms that are incorporated into the 1,2,4-triazine ring system during the reaction. [] You can find more details about this synthesis in the paper titled "Synthese und Eigenschaften 3,6-diaminosubstituierter 1,2,4-Triazin-5(2H)-one / Synthesis and Properties of 3,6-Diamino-substituted 1,2,4-Triazin-5(2H)-ones". []

Q2: Can you describe another synthetic application of ethyl 2-amino-2-thioxoacetate highlighted in the provided research?

A2: In addition to 1,2,4-triazin-5(2H)-ones, ethyl 2-amino-2-thioxoacetate serves as a starting material in the synthesis of imidazo[1,2-a]pyrazine derivatives. [] Specifically, it is reacted with triethyl oxonium hexafluorophosphate to generate ethyl 2-(ethylthio)-2-iminoacetate. This intermediate then reacts with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to produce ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, which serves as a key intermediate in the multi-step synthesis of the target imidazo[1,2-a]pyrazine compounds. [] This synthetic route is explored in the paper "Design, Synthesis and Antibacterial Activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives". []

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